![molecular formula C8H5NO2 B1287380 Benzo[d]oxazole-4-carbaldehyde CAS No. 1492303-37-3](/img/structure/B1287380.png)
Benzo[d]oxazole-4-carbaldehyde
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Overview
Description
“Benzo[d]oxazole-4-carbaldehyde” is a chemical compound with the molecular formula C8H5NO2 . It is a derivative of oxazole, a heterocyclic five-membered ring that contains atoms of nitrogen and oxygen . Oxazole and its derivatives play a very essential role in the area of medicinal chemistry .
Synthesis Analysis
Oxazole derivatives have been synthesized using various methods. For instance, Mahadavi and coworkers reported the synthesis of 1,3-oxazole using trimethylamine with water as the solvent, together with -cyclodextrin (-CD) as the catalyst . Yasaei and colleagues synthesized 5-(2-chloroquiolin-3yl) oxazole in 2019 .
Molecular Structure Analysis
The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond . These interactions make the derivatives exhibit potential applications in various fields such as agricultural, biotechnology, medicinal, chemical, and material sciences .
Scientific Research Applications
Medicinal Chemistry
Benzo[d]oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It has gained attention in recent times due to its increasing importance in the field of medicinal chemistry . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
Antimicrobial Activity
Oxazole derivatives have shown significant antimicrobial activity . For instance, some compounds have been synthesized and examined for their antibacterial potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli .
Anticancer Activity
Benzoxazole and its derivatives represent a very important class of heterocyclic compounds, which have diverse therapeutic areas . Many active compounds synthesized are very effective; natural products isolated with benzoxazole moiety have also shown to be potent towards cancer .
Anti-inflammatory Activity
Oxazole derivatives have demonstrated anti-inflammatory activity . This makes them valuable in the development of new drugs for treating inflammatory diseases .
Antidiabetic Activity
Oxazole derivatives have also shown antidiabetic activity . This suggests potential applications in the treatment of diabetes .
Antioxidant Activity
Oxazole derivatives have exhibited antioxidant activity . This suggests they could be useful in combating oxidative stress-related diseases .
Antiobesity Activity
Oxazole derivatives have demonstrated antiobesity activity . This suggests potential applications in the treatment of obesity .
Key Building Block in Drug Development
Benzo[d]oxazole plays an important role as a key building block in β adrenergic receptor antagonists, and anti-inflammatory, antimicrobial, and anticonvulsant agents .
Future Directions
Oxazole and its derivatives have been investigated in the advancement of novel compounds which show favorable biological activities . The important information presented in the literature will work as an impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
1,3-benzoxazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-4-6-2-1-3-7-8(6)9-5-11-7/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDWCJKHCBSPBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]oxazole-4-carbaldehyde |
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